4-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-1,2,4-triazole-5-thione
Overview
Description
4-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a triazole ring, a piperazine moiety, and a fluorophenyl group, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with 4-ethyl-1H-1,2,4-triazole-5-thione under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4-ethyl-1H-1,2,4-triazole-5-thione: Lacks the piperazine and fluorophenyl groups, resulting in different biological activity.
4-(4-fluorophenyl)piperazine: Contains the piperazine and fluorophenyl groups but lacks the triazole moiety.
1H-1,2,4-triazole derivatives: Various derivatives with different substituents on the triazole ring.
Uniqueness
The uniqueness of 4-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-1,2,4-triazole-5-thione lies in its combination of the triazole, piperazine, and fluorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN5S/c1-2-21-14(17-18-15(21)22)11-19-7-9-20(10-8-19)13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGFTKLALNPJGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CN2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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